4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a hydroxyphenyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-methylbenzenesulfonamide, followed by the introduction of the butoxy and hydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The butoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group can produce primary amines.
Scientific Research Applications
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-hydroxyphenyl)benzamide
- 4-hydroxyphenylacetamide
- 4-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide
Uniqueness
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is unique due to the presence of the methylbenzenesulfonamide moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOISALIXQPJSDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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